molecular formula C13H18BrClN4O2 B13690518 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine

Cat. No.: B13690518
M. Wt: 377.66 g/mol
InChI Key: QNMFFSBPFHAUQH-UHFFFAOYSA-N
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Description

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a chlorine atom attached to a pyrimidine ring, which is further connected to a piperazine ring.

Preparation Methods

The synthesis of 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine typically involves the reaction of 5-bromo-2-chloropyrimidine with tert-butyl 1-piperazinecarboxylate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-bromo-2-chloropyrimidine and tert-butyl 1-piperazinecarboxylate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base such as triethylamine or potassium carbonate.

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic reagents, amines, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine derivative.

Scientific Research Applications

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.

    Biological Studies: The compound is used in biological studies to investigate the effects of piperazine derivatives on different biological targets.

    Chemical Research: The compound is used in chemical research to develop new synthetic methodologies and to study the reactivity of piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine is not well-documented, but it is believed to interact with various molecular targets through its piperazine and pyrimidine moieties. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine can be compared with other similar compounds, such as:

    1-Boc-4-(5-bromo-2-pyridyl)piperazine: This compound has a similar structure but lacks the chlorine atom on the pyrimidine ring.

    1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound features a phenoxy group instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C13H18BrClN4O2

Molecular Weight

377.66 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H18BrClN4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3

InChI Key

QNMFFSBPFHAUQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Br)Cl

Origin of Product

United States

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